Cas no 37699-43-7 (2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium)

2,3-Dimethyl-4-nitro-1-oxido-pyridin-1-ium is a heterocyclic nitro compound featuring a pyridinium core with methyl and nitro substituents, as well as an N-oxide functional group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups enhances its versatility in nucleophilic and electrophilic reactions. The N-oxide moiety further contributes to its solubility and stability in polar solvents, facilitating its use in catalytic and oxidative processes. Its well-defined crystalline form ensures consistent purity, making it suitable for high-precision applications.
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium structure
37699-43-7 structure
商品名:2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium
CAS番号:37699-43-7
MF:C7H8N2O3
メガワット:168.1500
MDL:MFCD00065172
CID:54749
PubChem ID:148223

2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium 化学的及び物理的性質

名前と識別子

    • 2,3-Dimethyl-4-Nitropyridine N-Oxide
    • 2,3-DIMETHYL-4-NITROPYRIDINE-N-OXIDE
    • 2,3-Dimethyl-4-Nitro-N-Oxide
    • 4-Nitro-2,3-lutidine-N-oxide
    • 2,3-DIMETHYL-4-NITROPYRIDINE 1-OXIDE
    • 4-nitro-2,3-dimethylpyridine n oxide
    • 4-Nitro-2,3-lutidine
    • 2,3-dimethyl-4-nitro-pyridin1-oxide
    • 2,3-dimethyl-4-nitro-pyridine oxide
    • 2,3-Dimethyl-4-nitropyridine-N
    • 3-DiMethyl-4-Nitropyridine N-Oxide
    • 4-nitro-2,3-dimethylpyridine 1-oxide
    • 4-NITRO-2,3-DIMETHYLPYRIDINE N-OXIDE
    • 4-Nitro-2,3-lutidine N-Oxide
    • 2,3-Lutidine,4-nitro-, 1-oxide (7CI)
    • Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide
    • 2,3-dimethyl-4-nitropyridin-1-ium-1-olate
    • 2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium
    • 2,3-Dimethyl-4-nitro-pyridine 1-oxide
    • 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium
    • PubChem20733
    • DTXSID50191134
    • V7T97WM6BA
    • EN300-226256
    • Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide; 2,3-Lutidine, 4-nitro-, 1-oxide (7CI); 2,3-Dimethyl-4-nitro-1-oxidopyridin-1-ium; 2,3-Dimethyl-4-nitropyridine 1-oxide; 2,3-Dimethyl-4-nitropyridine N-oxide; 4-Nitro-2,3-dimethylpyridine N-oxide
    • SCHEMBL539611
    • FT-0609698
    • F11238
    • D2905
    • BRN 1569438
    • UNII-V7T97WM6BA
    • 2,3-Dimethyl-4-nitro-pyridine 1-oxide;2,3-Dimethyl-4-Nitropyridine N-Oxide
    • 37699-43-7
    • CS-0135023
    • DIMETHYL-4-NITROPYRIDINE 1-OXIDE, 2,3-
    • GS-6808
    • NS00030270
    • 2,3-dimethyl-4-nitropyridine-1-oxide
    • Lansoprazole Impurity 21
    • CFMTVTYBZMKULI-UHFFFAOYSA-N
    • 2,3-dimethyl-4-nitropyridin-N-oxide
    • 4-Nitro-2,3-lutidine N-oxide, 97%
    • A6436
    • MFCD00065172
    • SY014302
    • W-202546
    • AC-1174
    • AKOS015842336
    • 4-Nitro-2,3-lutidine-N-oxide,98%
    • DB-019781
    • MDL: MFCD00065172
    • インチ: 1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3
    • InChIKey: CFMTVTYBZMKULI-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+]1C([H])=C([H])C(=C(C([H])([H])[H])C=1C([H])([H])[H])[N+](=O)[O-]
    • BRN: 1569438

計算された属性

  • せいみつぶんしりょう: 168.05300
  • どういたいしつりょう: 168.05349212 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 71.3
  • ぶんしりょう: 168.15

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.3722 (rough estimate)
  • ゆうかいてん: 92.0 to 96.0 deg-C
  • ふってん: 297.07°C (rough estimate)
  • フラッシュポイント: 197.7℃
  • 屈折率: 1.5200 (estimate)
  • PSA: 71.28000
  • LogP: 2.16330
  • ようかいせい: 未確定
  • かんど: 水分を吸収しやすい

2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium セキュリティ情報

2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-226256-10.0g
2,3-dimethyl-4-nitropyridin-1-ium-1-olate
37699-43-7 95%
10.0g
$33.0 2024-06-20
eNovation Chemicals LLC
K07460-500g
4-Nitro-2,3-lutidine-N-oxide
37699-43-7 97%
500g
$600 2024-06-05
Enamine
EN300-226256-0.5g
2,3-dimethyl-4-nitropyridin-1-ium-1-olate
37699-43-7 95%
0.5g
$19.0 2024-06-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34250-500g
2,3-Dimethyl-4-nitropyridine 1-oxide
37699-43-7 97%
500g
¥1229.0 2022-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N135488-100g
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium
37699-43-7 97%
100g
¥234.90 2023-09-01
TRC
N496450-1g
4-Nitro-2,3-lutidine N-Oxide
37699-43-7
1g
$ 76.00 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N135488-500g
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium
37699-43-7 97%
500g
¥936.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-FQ682-5g
2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium
37699-43-7 98%
5g
56.0CNY 2021-08-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19457-25g
2,3-Dimethyl-4-nitropyridine N-oxide, 97%
37699-43-7 97%
25g
¥6537.00 2023-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N831433-500g
4-Nitro-2,3-lutidine-N-oxide
37699-43-7 98%
500g
1,800.00 2021-05-17

2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium 合成方法

2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:37699-43-7)4-Nitro-2,3-lutidine-N-oxide
注文番号:sfd15154
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:37699-43-7)4-Nitro-2,3-lutidine-N-oxide
注文番号:1689056
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:01
価格 ($):discuss personally

2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium 関連文献

2,3-dimethyl-4-nitro-1-oxido-pyridin-1-iumに関する追加情報

Introduction to 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium (CAS No. 37699-43-7) in Modern Chemical Research

The compound 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium, identified by the CAS number 37699-43-7, represents a fascinating molecule with significant implications in the field of organic synthesis and medicinal chemistry. Its unique structural features, including a nitro group and an oxido-pyridinium core, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This article explores the compound's chemical properties, synthetic pathways, and its emerging applications in contemporary research.

In recent years, the demand for specialized heterocyclic compounds has surged due to their diverse biological activities. The nitro-pyridinium derivatives have garnered particular attention for their potential as bioactive scaffolds. The presence of both electron-withdrawing and electron-donating groups in 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium enhances its reactivity, making it a versatile building block for further functionalization. Researchers have leveraged this compound to design molecules with enhanced binding affinity to biological targets, such as enzymes and receptors.

The synthesis of 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium involves a multi-step process that typically begins with the nitration of a pyridine precursor. The introduction of the nitro group at the 4-position is critical, as it influences the compound's electronic properties and subsequent reactivity. Advanced synthetic techniques, such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions, have been employed to optimize yields and purity. These methods align with the growing emphasis on green chemistry principles, ensuring minimal environmental impact.

One of the most compelling aspects of 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium is its role in medicinal chemistry. The oxido-pyridinium moiety serves as a privileged scaffold for drug discovery due to its ability to interact with biological systems through multiple mechanisms. Recent studies have demonstrated its utility in developing inhibitors for therapeutic targets associated with neurological disorders. The nitro group further contributes to its pharmacological potential by enabling redox-active properties, which are increasingly recognized for their role in modulating disease pathways.

The compound's structural motif has also found applications in material science. Researchers are exploring its use as a precursor for advanced polymers and coordination complexes with tailored electronic properties. The nitro group's ability to participate in metal coordination has led to innovative materials with applications in catalysis and electronics. These findings underscore the broad utility of 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium beyond traditional pharmaceutical contexts.

From a computational chemistry perspective, 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium has been extensively studied using density functional theory (DFT) and molecular dynamics simulations. These approaches have provided insights into its electronic structure and intermolecular interactions, guiding the design of more effective derivatives. The integration of machine learning algorithms has further accelerated this process by predicting optimal synthetic routes and predicting biological activity based on structural features.

The future prospects for 2,3-dimethyl-4-nitro-1-oxido-pyridin-1-ium are promising, with ongoing research focusing on expanding its applications in drug discovery and materials science. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced functionalities. As our understanding of molecular interactions deepens, compounds like 37699-43-7 will continue to play a pivotal role in advancing chemical innovation.

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